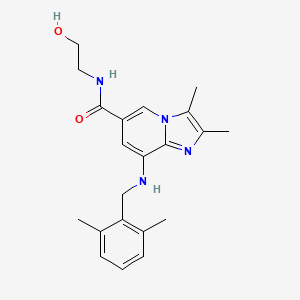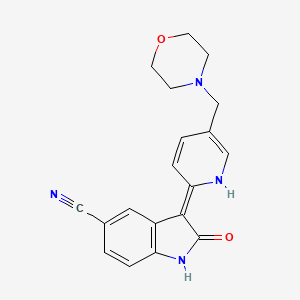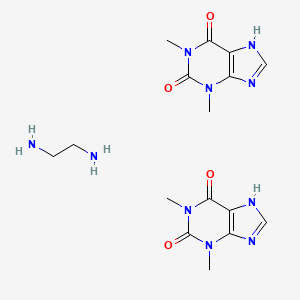
Aminophylline
描述
Aminophylline is a drug combination that contains theophylline and ethylenediamine in a 2:1 ratio . It is used together with other medicines to treat the symptoms of asthma, bronchitis, emphysema, and other lung diseases . Aminophylline belongs to a group of medicines known as bronchodilators .
Molecular Structure Analysis
Aminophylline has a molecular formula of C16H24N10O4 . It is a compound of the bronchodilator theophylline with ethylenediamine in a 2:1 ratio . The ethylenediamine improves solubility, and the aminophylline is usually found as a dihydrate .
Chemical Reactions Analysis
Aminophylline was studied as a corrosion inhibitor for carbon steel in a 1.0 mol L −1 HCl solution using electrochemical measurements associated with UV–Vis spectrophotometry and optical microscopy . Also, a study showed that Aminophylline affects inward rectifier potassium current in a dual way .
Physical And Chemical Properties Analysis
Aminophylline has a molecular weight of 420.43 . It is more soluble in water than theophylline . A study showed that thermal behavior restricts Aminophylline application as a corrosion inhibitor for carbon steel in a 1.0 mol L −1 HCl solution at temperatures ≤45 °C .
科学研究应用
Respiratory Disease Treatment
Aminophylline is widely recognized for its role as a bronchodilator . It is used to treat respiratory diseases such as asthma, panting bronchitis, and cardiogenic asthma . By relaxing smooth muscles in the airways, it helps to alleviate symptoms like wheezing and shortness of breath .
Serum Detection via Immunochromatographic Testing
In the realm of diagnostics, aminophylline can be detected in serum using an immunochromatographic strip test . This method is rapid, sensitive, and simple, providing results within 10 minutes. It’s particularly useful for monitoring aminophylline levels in patients undergoing treatment for respiratory conditions .
Pain Management
Aminophylline has been found to have a therapeutic role in pain management. Acting as an adenosine receptor antagonist , it provides relief in conditions like post-dural headache . This application is significant for patients who experience severe headaches following procedures such as lumbar punctures .
Migraine Treatment
Research indicates that low-dose aminophylline can be highly effective in treating severe, unremitting migraine attacks . It works by addressing impaired brain energy metabolism, which is believed to be a fundamental driver of migraines .
Pharmacological Research
Aminophylline’s active ingredient, theophylline, is of great interest in pharmacological research. Studies often focus on its bioavailability, metabolism, and the mechanisms behind its bronchodilatory effects. This research contributes to a better understanding of drug action and the development of new therapeutic strategies .
Allergic Reaction Studies
The compound is also used in studies related to allergic reactions, particularly due to its component, ethylenediamine. Understanding these reactions is crucial for the safe use of aminophylline in both medicinal and cosmetic products .
Bioavailability and Toxicity Analysis
Aminophylline releases theophylline in buffer solutions and blood samples, which is essential for its therapeutic action. However, research into its bioavailability also includes studying potential toxicity issues at higher doses, which is important for determining safe dosage ranges .
Cosmetic Applications
Interestingly, aminophylline is also an ingredient in skin cream products. While its primary use is in the medical field, its inclusion in cosmetics suggests potential applications in skincare, although care must be taken due to possible allergic reactions .
作用机制
Target of Action
Aminophylline primarily targets the smooth muscles in the bronchial airways and pulmonary blood vessels . It acts as a nonselective adenosine receptor antagonist and phosphodiesterase inhibitor . The compound’s role is to relax these muscles, thereby reducing airway obstruction and improving breathing in conditions such as asthma, chronic bronchitis, and chronic obstructive pulmonary disease .
Mode of Action
Aminophylline interacts with its targets by competitively antagonizing the cardiac actions of adenosine at the cell surface receptors . This results in an increase in heart rate and contractility . Additionally, as a phosphodiesterase inhibitor, Aminophylline increases intracellular cyclic adenosine monophosphate (cAMP), leading to relaxation of the bronchial smooth muscle .
Biochemical Pathways
Aminophylline affects several biochemical pathways. It reduces airway responsiveness to histamine, methacholine, adenosine, and allergen . This leads to downstream effects such as decreased inflammation and innate immunity . Furthermore, Aminophylline stimulates the central nervous system, skeletal muscles, and cardiac muscle .
Pharmacokinetics
The pharmacokinetic properties of Aminophylline impact its bioavailability. Aminophylline is more soluble in water than theophylline, which improves its absorption and distribution in the body . After ingestion, theophylline is released from Aminophylline and is metabolized in the liver . The elimination half-life of Aminophylline is approximately 7-9 hours .
Result of Action
The molecular and cellular effects of Aminophylline’s action include relaxation of the bronchial smooth muscle, diuresis, and an increase in gastric secretion . These effects result in improved breathing in patients with conditions such as asthma and chronic obstructive pulmonary disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aminophylline. For example, the presence of other xanthine drugs can affect the action of Aminophylline . Additionally, factors such as age, hepatic disease, and heart failure can influence the drug’s efficacy and safety . It’s also worth noting that Aminophylline’s action can be influenced by the patient’s environment, such as exposure to allergens or triggers that can induce asthma attacks .
安全和危害
Aminophylline can lead to theophylline toxicity . It is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFAHBPWDRTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883359 | |
| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in alcohol, ether | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Aminophylline is the ethylenediamine salt of theophylline. After ingestion, theophylline is released from aminophylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin., Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction., Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel. /Theophylline/ | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Aminophylline | |
Color/Form |
White or slightly yellowish granules or powder | |
CAS RN |
317-34-0, 95646-60-9 | |
| Record name | Aminophylline [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pulmophylline (new) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminophylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Aminophylline interact with the body to produce its effects?
A1: Aminophylline is a complex of Theophylline and Ethylenediamine. [] Theophylline, the primary active component, is a nonselective phosphodiesterase inhibitor. [] Phosphodiesterases are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, Aminophylline increases cAMP levels in various tissues, leading to smooth muscle relaxation, particularly in the bronchi. [, ]
Q2: What is the role of adenosine in Aminophylline's mechanism of action?
A2: Research suggests that Aminophylline's therapeutic effects might also stem from its antagonism of adenosine receptors. [, ] Adenosine, a neurotransmitter, can cause bronchoconstriction and influence renal function. Aminophylline's ability to block adenosine receptors could contribute to its bronchodilatory effects and potential renoprotective properties. [, , ]
Q3: How does Aminophylline affect the cardiovascular system?
A3: Aminophylline's effects on the cardiovascular system are complex and dose-dependent. While it can improve myocardial perfusion in some cases, potentially benefiting patients with ischemic heart disease, [] it can also induce tachycardia and arrhythmias, especially at higher doses or in certain individuals. [, , ]
Q4: What factors influence the pharmacokinetics of Aminophylline?
A4: Aminophylline's pharmacokinetics can vary considerably between individuals, particularly in neonates and infants. Factors like age, body weight, gestational age, renal function (creatinine clearance), and co-administration with other medications can significantly affect its absorption, distribution, metabolism, and excretion. [, , , ]
Q5: Why is therapeutic drug monitoring important for Aminophylline?
A5: Aminophylline has a narrow therapeutic index, meaning the effective dose is relatively close to the toxic dose. [, ] Individual variations in pharmacokinetics can lead to unpredictable drug levels. Therapeutic drug monitoring, typically involving serum Theophylline measurements, is crucial to ensure efficacy while minimizing the risk of adverse events. [, ]
Q6: How effective is Aminophylline in treating acute asthma exacerbations?
A6: While Aminophylline has been used for acute asthma management, recent studies suggest its added benefit to standard treatments like inhaled bronchodilators and corticosteroids might be limited. [, ] Some studies indicate it might not significantly improve lung function or shorten hospital stay compared to standard therapies alone. []
Q7: What are the current research areas exploring Aminophylline's applications?
A8: Current research is investigating Aminophylline's potential in diverse areas like acute kidney injury, [] intrathecal Methotrexate-related neurotoxicity, [] and its impact on cellular processes like autophagy and apoptosis in lymphocytes. [, ] These investigations aim to uncover novel therapeutic applications for Aminophylline.
Q8: What are the common side effects associated with Aminophylline?
A9: Aminophylline can cause various side effects, particularly at higher serum concentrations. These include nausea, vomiting, tachycardia, palpitations, headache, and in severe cases, seizures and arrhythmias. [, , ] Careful dose titration and monitoring are essential to minimize these risks.
Q9: Are there specific drug interactions to be aware of with Aminophylline?
A10: Yes, Aminophylline can interact with various medications, altering their effects or its own metabolism. [, , ] For instance, co-administration with certain antibiotics or corticosteroids can influence Aminophylline clearance, necessitating dose adjustments. [] Consultation with a healthcare professional is crucial to manage potential drug interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



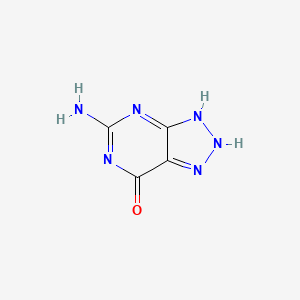
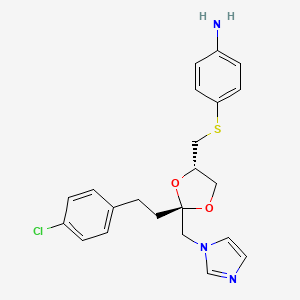
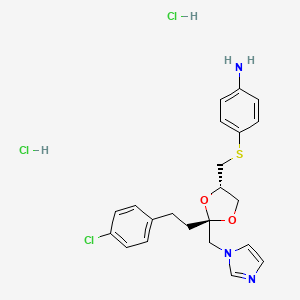
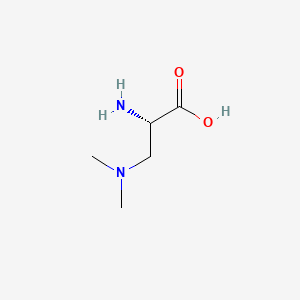


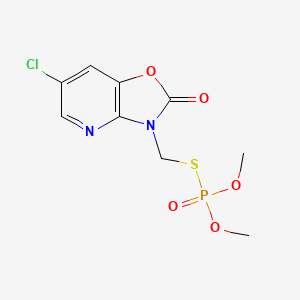
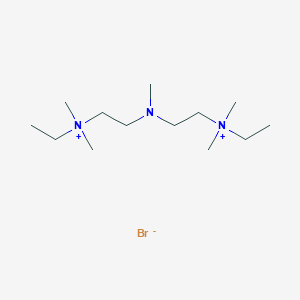



![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
